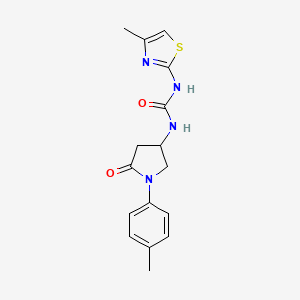![molecular formula C17H16ClN3OS B2466223 2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2309586-17-0](/img/structure/B2466223.png)
2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, CTAP, and has been the focus of several studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
CTAP binds to the kappa opioid receptor and acts as an antagonist, blocking the receptor's activation by endogenous kappa opioid peptides. This results in a decrease in the activity of the kappa opioid receptor and a reduction in the downstream effects of its activation, such as the modulation of pain and stress responses.
Biochemical and Physiological Effects:
CTAP has been shown to affect several biochemical and physiological processes, particularly those related to pain and stress responses. It has been shown to reduce the effects of stress-induced analgesia and to increase the sensitivity to pain in animal models. CTAP has also been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
CTAP has several advantages for use in lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its effects on other opioid receptors and its potential for off-target effects must be carefully considered when designing experiments. Additionally, the synthesis of CTAP can be challenging and may require specialized equipment and expertise.
将来の方向性
Several potential future directions for research on CTAP have been identified. These include further exploration of its mechanism of action and its effects on other physiological processes beyond pain and stress responses. Additionally, CTAP may have potential applications in the treatment of addiction, depression, and anxiety, and further research in these areas is warranted. Finally, the development of more efficient and scalable synthesis methods for CTAP may make it more widely available for use in scientific research.
合成法
The synthesis of CTAP involves several steps, beginning with the reaction of 2-chlorobenzoyl chloride with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base, such as triethylamine. This reaction yields 2-(2-chlorophenyl)-N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)acetamide, which is then reacted with formaldehyde and hydrogen cyanide to produce CTAP.
科学的研究の応用
CTAP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the kappa opioid receptor, a G protein-coupled receptor that is involved in the modulation of pain and stress responses. CTAP has been used in several studies to investigate the role of the kappa opioid receptor in addiction, depression, and anxiety.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-13(10-15(20-21)16-7-4-8-23-16)11-19-17(22)9-12-5-2-3-6-14(12)18/h2-8,10H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOIFOXKZDIUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)


![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)
![(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2466163.png)